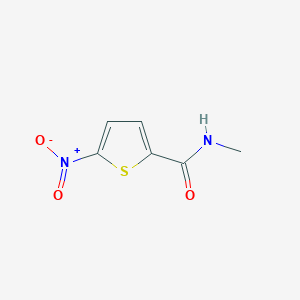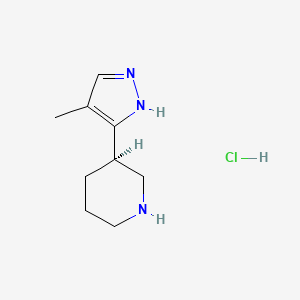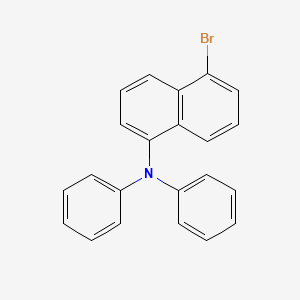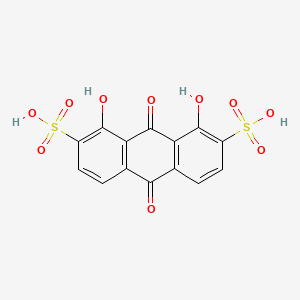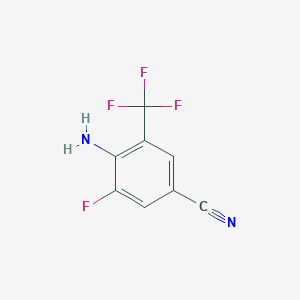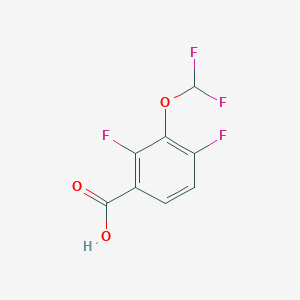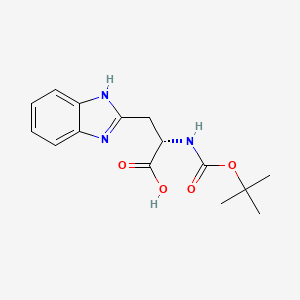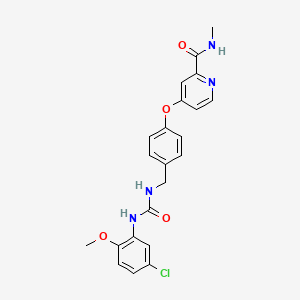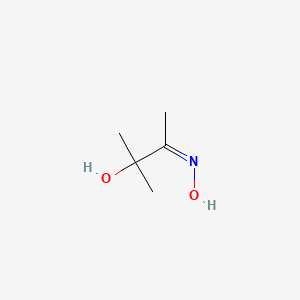
(3E)-3-hydroxyimino-2-methyl-butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-3-methyl-2-butanone oxime is an organic compound with the chemical formula C5H11NO2. It features a hydroxyl group and an oxime group, making it a versatile compound in various chemical reactions. This compound is known for its applications in organic synthesis, industrial processes, and analytical chemistry .
Preparation Methods
3-Hydroxy-3-methyl-2-butanone oxime can be synthesized through the reaction of 2-methyl-2-butanone with hydroxylamine. The reaction typically involves the use of an acid or base catalyst to facilitate the formation of the oxime group. Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound .
Chemical Reactions Analysis
3-Hydroxy-3-methyl-2-butanone oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Hydroxy-3-methyl-2-butanone oxime has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including drugs and dyes.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is utilized as a metal extractant, rust inhibitor, and catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-methyl-2-butanone oxime involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, the oxime group is converted to an amine group through the addition of hydrogen atoms. The specific molecular targets and pathways depend on the type of reaction and the conditions employed .
Comparison with Similar Compounds
3-Hydroxy-3-methyl-2-butanone oxime can be compared with other similar compounds, such as:
3-Hydroxy-3-methyl-2-butanone: This compound lacks the oxime group but shares similar structural features.
Acetoin (3-Hydroxy-2-butanone): Acetoin has a similar hydroxyl group but differs in its overall structure and reactivity.
3-Methyl-2-butanone oxime: This compound has a similar oxime group but differs in the position of the methyl group.
The uniqueness of 3-Hydroxy-3-methyl-2-butanone oxime lies in its combination of hydroxyl and oxime groups, which confer distinct reactivity and applications compared to its analogs .
Properties
Molecular Formula |
C5H11NO2 |
|---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
(3Z)-3-hydroxyimino-2-methylbutan-2-ol |
InChI |
InChI=1S/C5H11NO2/c1-4(6-8)5(2,3)7/h7-8H,1-3H3/b6-4- |
InChI Key |
QKLLBCGVADVPKD-XQRVVYSFSA-N |
Isomeric SMILES |
C/C(=N/O)/C(C)(C)O |
Canonical SMILES |
CC(=NO)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



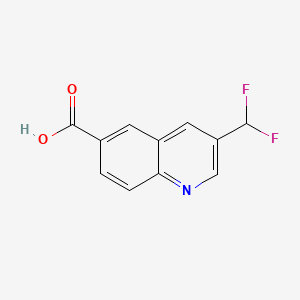


![6-(2,6-Dichloro-3,5-dimethoxyphenyl)-2-(methylsulfonyl)pyrido[2,3-D]pyrimidin-7(8H)-one](/img/structure/B14033237.png)
